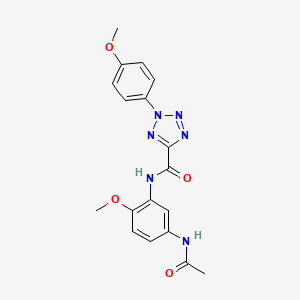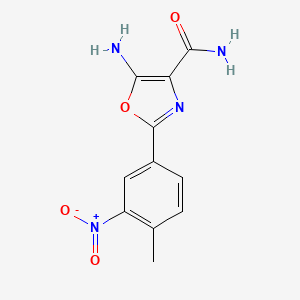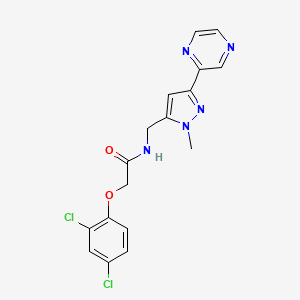
3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid” is an organic compound. It is usually referred to by its ISO common name 2,4-D . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid” can be represented by the chemical formula Cl2C6H3OCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been studied for its reactions in various contexts. For instance, a salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .Physical And Chemical Properties Analysis
The compound is an odorless white to tan solid . It has a molar mass of 221.04 g/mol . It is soluble in water with a solubility of 900 mg/L .Safety and Hazards
The compound is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity (single exposure), and short-term (acute) and long-term (chronic) aquatic hazard . It is advised to avoid breathing dust, to wear protective clothing, and to avoid release to the environment .
Direcciones Futuras
New derivatives of 2-(2,4-dichlorophenoxy)acetic acid are being synthesized and studied for their potential as anti-inflammatory agents . Molecular docking studies with COX-2 have shown promising results . Additionally, nanocarrier-based formulations are being developed to improve the use efficiency and reduce the off-target effects of pesticides .
Mecanismo De Acción
Target of Action
The primary target of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid, commonly referred to as 2,4-D, is a class of plant growth regulators known as auxins . Auxins play a crucial role in plant growth and development, influencing cell division, elongation, and differentiation .
Mode of Action
2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in broadleaf plants, which eventually leads to their death . It interferes with normal plant growth processes by over-stimulating the plant’s growth hormones, leading to abnormal patterns of growth and development .
Biochemical Pathways
The biochemical pathways affected by 2,4-D involve the degradation of the compound by various microorganisms. The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . For instance, the fungus Mortierella sp. metabolizes 2,4-DCP producing four aromatic metabolites .
Pharmacokinetics
The pharmacokinetics of 2,4-D have been studied in animal models. After oral administration of 2,4-D in rats, the mean maximum serum concentration (Cmax) values were observed to be dose-dependent . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 2,4-D’s action primarily involve the disruption of normal plant growth and development processes. This results in abnormal growth patterns, leading to the death of susceptible plants . On a molecular level, 2,4-D interferes with the normal functioning of plant growth hormones, leading to over-stimulation and uncontrolled growth .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,4-D. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The presence of these compounds and their residues in the environment represents a real risk for humans and animals . The indiscriminate use of pesticides can produce numerous damages to the environment .
Propiedades
IUPAC Name |
3-(2,4-dichlorophenoxy)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEPYLGATHPLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2908104.png)
![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)
![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)






![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
![ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)

![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)